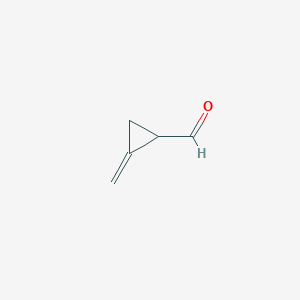
Cyclopropanecarboxaldehyde, methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylenecyclopropanecarboxaldehyde is an organic compound with the molecular formula C5H6O. It is a cyclopropane derivative featuring a methylene group and an aldehyde functional group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylenecyclopropanecarboxaldehyde typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the reaction of diazomethane with alkenes to form cyclopropane derivatives . Another approach involves the use of Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to convert alkenes into cyclopropanes .
Industrial Production Methods: Industrial production of 2-Methylenecyclopropanecarboxaldehyde may involve large-scale cyclopropanation reactions using optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylenecyclopropanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylene group can participate in substitution reactions, forming different substituted cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, organometallic reagents
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
2-Methylenecyclopropanecarboxaldehyde is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Methylenecyclopropanecarboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The strained cyclopropane ring makes it highly reactive, allowing it to participate in various addition and substitution reactions. The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis .
Comparison with Similar Compounds
Cyclopropanecarboxaldehyde: Lacks the methylene group, making it less reactive.
Methylenecyclopropane: Similar structure but without the aldehyde group, leading to different reactivity patterns.
Cyclopropane: Basic structure without functional groups, less reactive compared to 2-Methylenecyclopropanecarboxaldehyde
Uniqueness: 2-Methylenecyclopropanecarboxaldehyde is unique due to the presence of both a methylene group and an aldehyde functional group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
2-methylidenecyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-4-2-5(4)3-6/h3,5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDQZNUZKSPPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020820 |
Source


|
| Record name | 2-Methylidenecyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142423-24-3 |
Source


|
| Record name | 2-Methylidenecyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














